
2,3-Dihydroxypropyl carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl carbamodithioate is an organic compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them valuable in various applications, including agriculture, medicine, and industry . The compound’s structure features a carbamodithioate group attached to a 2,3-dihydroxypropyl moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl carbamodithioate typically involves the reaction of 2,3-dihydroxypropylamine with carbon disulfide in the presence of a base. The reaction proceeds as follows:
Reactants: 2,3-dihydroxypropylamine and carbon disulfide.
Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The base deprotonates the amine, allowing it to react with carbon disulfide to form the carbamodithioate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.
Controlled Conditions: Maintaining optimal temperature and pH to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization or distillation to remove impurities
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the carbamodithioate group to thiols.
Substitution: Nucleophilic substitution reactions can replace the carbamodithioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and alcohols.
Substitution: Various substituted carbamodithioates depending on the nucleophile used .
科学的研究の応用
2,3-Dihydroxypropyl carbamodithioate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Explored for its use in medical imaging and as an anti-inflammatory agent.
作用機序
The mechanism of action of 2,3-Dihydroxypropyl carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby exerting its biological effects. The compound can also interact with cellular thiols, affecting redox balance and signaling pathways .
類似化合物との比較
Similar Compounds
2-Hydroxypropyl carbamodithioate: Similar structure but lacks the second hydroxyl group.
2,3-Dihydroxypropyl laurate: Similar backbone but with a laurate ester group instead of the carbamodithioate group .
Uniqueness
2,3-Dihydroxypropyl carbamodithioate is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity. This makes it more versatile in forming complexes and undergoing various chemical reactions compared to its analogs.
特性
CAS番号 |
63962-87-8 |
|---|---|
分子式 |
C4H9NO2S2 |
分子量 |
167.3 g/mol |
IUPAC名 |
2,3-dihydroxypropyl carbamodithioate |
InChI |
InChI=1S/C4H9NO2S2/c5-4(8)9-2-3(7)1-6/h3,6-7H,1-2H2,(H2,5,8) |
InChIキー |
KLXZYTLHOXLFOI-UHFFFAOYSA-N |
正規SMILES |
C(C(CSC(=S)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
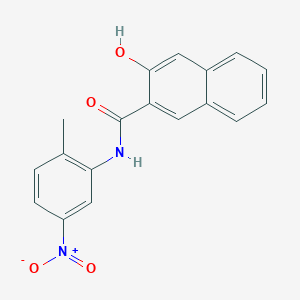

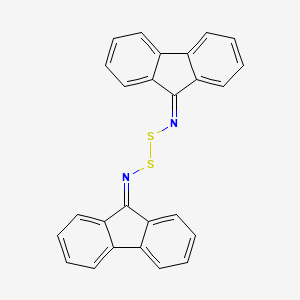
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

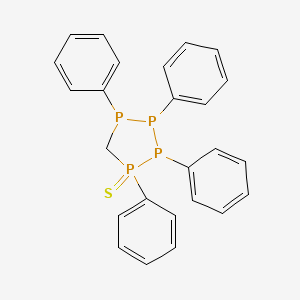
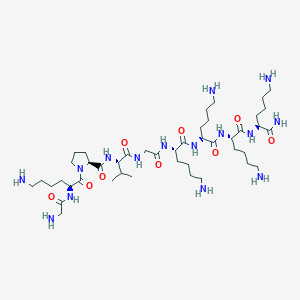
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)

![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
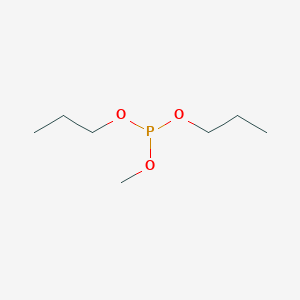
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
